Carbonyl-Linked vs. Sulfonamide-Linked BTD-Piperidine Connectivity Defines Distinct Compound Subclasses
The target compound employs a carbonyl (C=O) bridge connecting the 2,1,3-benzothiadiazole 5-position to the piperidine nitrogen, whereas the most extensively characterized benzothiadiazole–piperidine bioactive scaffold family—represented by the anthranilic sulfonamide CCK-2R antagonist series (e.g., CHEMBL437908; CCK-2R Ki = 40 nM)—uses a benzothiadiazole-4-sulfonamide (SO₂-NH) linkage to an anthranilic acid piperidine amide [1]. This difference in connectivity determines not only the three-dimensional pharmacophore geometry but also the placement of the electron-withdrawing BTD core relative to the piperidine ring. The 5-carbonyl-piperidine topology places the BTD unit in a more distal orientation compared with the 4-sulfonamide-piperidine arrangement, which situates BTD directly adjacent to the piperidine scaffold. This geometric distinction affects molecular shape, dipole moment orientation, and potential for π-stacking interactions with biological targets or in solid-state materials packing [2].
| Evidence Dimension | Linker type and regiochemistry: target compound (BTD-5-carbonyl-piperidine) vs. reference chemotype (BTD-4-sulfonamide-piperidine) |
|---|---|
| Target Compound Data | Carbonyl (C=O) bridge at BTD 5-position; piperidine 4-substituted with 4-methoxybenzenesulfonyl group |
| Comparator Or Baseline | CHEMBL437908 / anthranilic sulfonamide series: BTD-4-sulfonamide (SO₂-NH) linked to 2-(piperidine-1-carbonyl)phenyl scaffold |
| Quantified Difference | Regiochemical shift of BTD attachment position from 5- to 4-, plus linker swap (carbonyl vs. sulfonamide), producing distinct pharmacophore geometry; quantitative impact on target binding cannot be extrapolated without direct assay [1] |
| Conditions | Structural comparison based on published CCK-2R antagonist series; no direct co-assay data available for target compound |
Why This Matters
Researchers procuring this compound for biological screening must recognize that it is not a structural analog of the well-characterized BTD-4-sulfonamide CCK-2R antagonist series and cannot be assumed to engage the same biological targets without independent profiling.
- [1] BindingDB Entry BDBM50196157. CHEMBL437908: 1-[2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-4-chlorobenzoyl]-piperidine. Ki = 40 nM for human CCK-2R. http://ww.w.bindingdb.org View Source
- [2] McDonald IM, Austin C, Buck IM, et al. Discovery of Potent Cholecystokinin-2 Receptor Antagonists: Elucidation of Key Pharmacophore Elements by X-ray Crystallographic and NMR Conformational Analysis. Bioorganic & Medicinal Chemistry Letters. 2008;18(6):2016–2021. doi:10.1016/j.bmcl.2008.01.099 View Source
